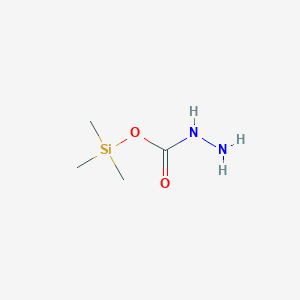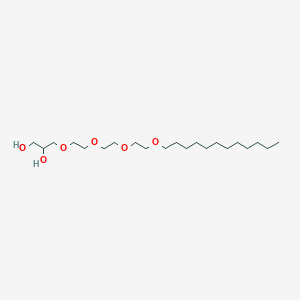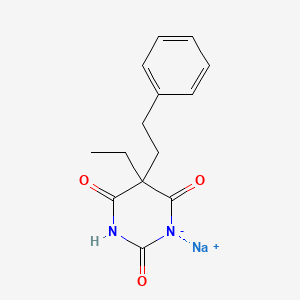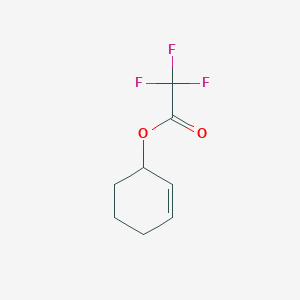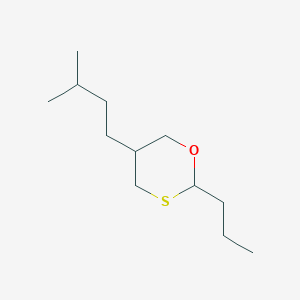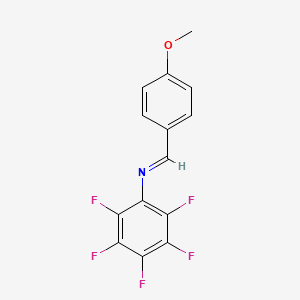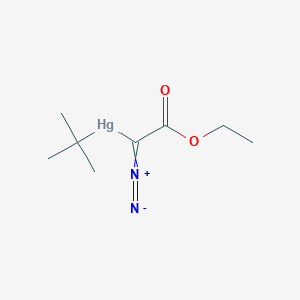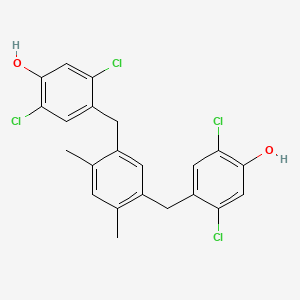![molecular formula C14H28OSn B14498165 Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-69-3](/img/structure/B14498165.png)
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of triethylstannane with an appropriate epoxide. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxirane ring. The process may involve the following steps:
Preparation of the Epoxide: The starting material, 2-(prop-2-en-1-yl)oxirane, is prepared through the epoxidation of an allylic alcohol using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Reaction with Triethylstannane: The epoxide is then reacted with triethylstannane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are employed.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
作用機序
The mechanism of action of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tin atom can also form coordination complexes with various ligands, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Unique due to its specific structure and combination of functional groups.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane: Similar structure but with different alkyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its specific combination of an oxirane ring and a propyl group attached to the tin atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
65286-69-3 |
|---|---|
分子式 |
C14H28OSn |
分子量 |
331.08 g/mol |
IUPAC名 |
triethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3C2H5.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-2;/h3H,1-2,4-7H2;3*1H2,2H3; |
InChIキー |
PXMNCMMLCMIDPV-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)CCCC1(CO1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


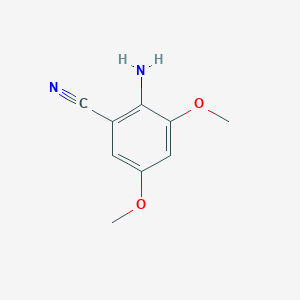
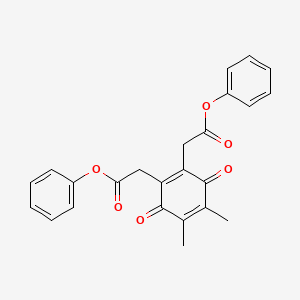
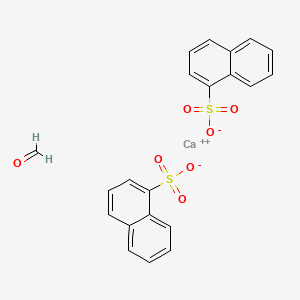

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
